Domperidone Impurity C
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Overview
Description
Domperidone Impurity C is a process-related impurity of domperidone, a well-known antidopaminergic agent. Domperidone is primarily used as an antiemetic to prevent nausea and vomiting, and as a prokinetic agent to enhance gastrointestinal motility .
Preparation Methods
Domperidone Impurity C can be synthesized through various synthetic routes. One common method involves the coupling reaction of two benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization . Industrial production methods often involve optimizing these synthetic routes to minimize the formation of impurities and maximize yield.
Chemical Reactions Analysis
Domperidone Impurity C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Major products formed from these reactions include various benzimidazolone derivatives, which can be isolated and characterized using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Domperidone Impurity C is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of domperidone. It is used to develop and validate analytical methods for the detection and quantification of impurities in domperidone formulations . Additionally, it serves as a reference standard in stability studies to ensure the safety and efficacy of domperidone-containing medications .
Mechanism of Action
Comparison with Similar Compounds
Domperidone Impurity C can be compared with other process-related impurities of domperidone, such as DP-ISO1 and DP-ISO2. These impurities are formed under different stress conditions, such as acid-mediated hydrolysis and peroxide-mediated oxidation . While all these impurities share a common benzimidazolone core structure, this compound is unique due to its specific substitution pattern and the presence of an oxide group .
Similar Compounds
- DP-ISO1: Formed during acid-mediated hydrolysis of domperidone.
- DP-ISO2: Another product of acid-mediated hydrolysis.
- DP-OX: Formed during peroxide-mediated oxidation of domperidone .
This compound’s unique structure and formation conditions make it an important compound for understanding the stability and degradation of domperidone in pharmaceutical formulations.
Properties
IUPAC Name |
6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNVTGQTMNCFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.